An In-Depth Technical Guide to the Physicochemical Properties of N-(4-chloro-2-nitrophenyl)acetamide
An In-Depth Technical Guide to the Physicochemical Properties of N-(4-chloro-2-nitrophenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of N-(4-chloro-2-nitrophenyl)acetamide (CAS No. 881-51-6). Intended for researchers, scientists, and professionals in drug development, this document delves into the essential chemical and physical characteristics that govern the behavior of this compound. The guide covers key parameters including molecular structure, melting point, solubility, partition coefficient (logP), and acidity constant (pKa), alongside available spectral data. Where experimental data is not available, high-quality predicted values are provided with clear notation. Furthermore, this guide outlines the fundamental experimental protocols for determining these properties, offering a robust framework for laboratory validation and application. The synthesis of N-(4-chloro-2-nitrophenyl)acetamide is also discussed to provide a complete profile of this compound.
Introduction
N-(4-chloro-2-nitrophenyl)acetamide is a substituted aromatic amide of interest in various fields of chemical and pharmaceutical research. Its structure, featuring a nitro group and a chlorine atom on the phenyl ring, imparts specific electronic and steric properties that influence its reactivity, bioavailability, and potential as a synthetic intermediate. A thorough understanding of its physicochemical properties is paramount for its effective application in medicinal chemistry, materials science, and organic synthesis. This guide aims to consolidate the available data on N-(4-chloro-2-nitrophenyl)acetamide, providing a reliable resource for scientists and researchers.
It is crucial to distinguish N-(4-chloro-2-nitrophenyl)acetamide (CAS 881-51-6) from its isomer, 2-chloro-N-(4-nitrophenyl)acetamide (CAS 17329-87-2), as their distinct structural arrangements lead to significantly different physical and chemical properties. This guide focuses exclusively on the former.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its precise identity and structure.
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IUPAC Name: N-(4-chloro-2-nitrophenyl)acetamide[1]
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Molecular Formula: C₈H₇ClN₂O₃[2]
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Molecular Weight: 214.61 g/mol [2]
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Canonical SMILES: CC(=O)NC1=C(C=C(C=C1)Cl)[O-][1]
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InChI Key: QWDUNBOWGVRUCG-UHFFFAOYSA-N[1]
The molecular structure of N-(4-chloro-2-nitrophenyl)acetamide is presented below:
Caption: 2D structure of N-(4-chloro-2-nitrophenyl)acetamide.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in various systems. The following table summarizes the key properties of N-(4-chloro-2-nitrophenyl)acetamide.
| Property | Value | Source | Notes |
| Melting Point | 98 °C | [2][3] | Experimental value. |
| Boiling Point | ~373 - 399 °C | [3] | Predicted value for a related isomer. Experimental data not available. |
| Water Solubility | Low (Predicted) | [3] | Quantitative experimental data not available. Expected to be poorly soluble in water due to the aromatic ring and chloro-substituent. |
| logP (Octanol-Water Partition Coefficient) | 1.8 | [1] | Predicted value (XLogP3). Indicates moderate lipophilicity. |
| pKa | Not Available | Experimental data not available. The amide proton is weakly acidic (pKa typically > 15), and the nitro group is electron-withdrawing. | |
| Appearance | White solid | [4] | As reported in a synthesis study. |
Spectroscopic Data
Spectroscopic analysis is essential for structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data for N-(4-chloro-2-nitrophenyl)acetamide have been reported in a study by the Royal Society of Chemistry.[4]
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¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.25 (s, 1H, NH), 8.77 (d, J = 9.1 Hz, 1H), 8.19 (s, 1H), 7.59 (d, J = 11.2 Hz, 1H), 2.29 (s, 3H, CH₃).[4]
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¹³C NMR (100 MHz, CDCl₃) δ (ppm): 169.0 (C=O), 136.3, 135.9, 133.5, 128.3, 125.3, 123.4 (Aromatic C), 25.6 (CH₃).[4]
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Synthesis
N-(4-chloro-2-nitrophenyl)acetamide is typically synthesized via the acetylation of 4-chloro-2-nitroaniline.
Caption: General synthesis workflow for N-(4-chloro-2-nitrophenyl)acetamide.
A general procedure involves dissolving 4-chloro-2-nitroaniline in a suitable solvent, such as glacial acetic acid, and then adding the acetylating agent (e.g., acetic anhydride or acetyl chloride), often in the presence of a catalyst or base.[4] The reaction mixture is typically stirred at room temperature or with gentle heating to drive the reaction to completion. The product can then be isolated by precipitation and purified by recrystallization.
Experimental Methodologies for Physicochemical Profiling
This section outlines standard experimental protocols for the determination of key physicochemical properties.
Melting Point Determination
The melting point is a fundamental property indicating the purity of a crystalline solid.
Protocol: Capillary Melting Point Determination
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Sample Preparation: A small amount of the dry, powdered N-(4-chloro-2-nitrophenyl)acetamide is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Caption: Workflow for melting point determination.
Solubility Determination
Solubility is a critical parameter, especially in drug development, as it influences absorption and bioavailability.
Protocol: Shake-Flask Method for Solubility
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Preparation: An excess amount of N-(4-chloro-2-nitrophenyl)acetamide is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.
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Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
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Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Partition Coefficient (logP) Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Protocol: Shake-Flask Method for logP
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Phase Preparation: n-Octanol and water (or a suitable buffer, typically at pH 7.4 for logD) are mutually saturated by vigorous mixing followed by separation.
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Partitioning: A known amount of N-(4-chloro-2-nitrophenyl)acetamide is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase.
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Equilibration: The biphasic mixture is shaken for a period to allow for partitioning equilibrium to be established.
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Phase Separation: The two phases are separated by centrifugation.
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Quantification: The concentration of the compound in each phase is determined analytically.
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Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Acidity Constant (pKa) Determination
The pKa value provides insight into the ionization state of a compound at different pH values.
Protocol: Potentiometric Titration for pKa
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Solution Preparation: A solution of N-(4-chloro-2-nitrophenyl)acetamide of known concentration is prepared in a suitable solvent system (often a co-solvent with water).
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Titration: The solution is titrated with a standardized solution of a strong acid or base.
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pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.
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Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa can be determined from the pH at the half-equivalence point.
Conclusion
This technical guide has provided a detailed summary of the known physicochemical properties of N-(4-chloro-2-nitrophenyl)acetamide. While experimental data for some key parameters are available, further experimental determination of properties such as boiling point, quantitative solubility, pKa, and logP would be beneficial for a more complete characterization of this compound. The provided methodologies offer a framework for obtaining these valuable data points. It is hoped that this guide will serve as a useful resource for researchers working with N-(4-chloro-2-nitrophenyl)acetamide.
References
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PrepChem. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide.[Link]
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PubChem. N-(4-chloro-2-nitrophenyl)acetamide.[Link]
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U.S. Environmental Protection Agency (EPA). N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide Properties.[Link]
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ResearchGate. 2-Chloro-N-(4-nitrophenyl)acetamide.[Link]
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Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.[Link]
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Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides.[Link]
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Stenutz. N-(4-chloro-2-nitrophenyl)acetamide.[Link]
